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Compound of Interest

Compound Name: 1,2-Epoxydecane

Cat. No.: B1346635 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,2-
Epoxydecane (also known as 2-octyloxirane), a valuable chemical intermediate. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with standardized experimental protocols for these analytical techniques. This

document is intended to serve as a valuable resource for researchers in organic synthesis,

drug development, and materials science.

Quantitative Spectroscopic Data
The spectroscopic data for 1,2-Epoxydecane is summarized in the tables below. This

information is critical for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. For 1,2-Epoxydecane, the key signals are those of the protons and carbons of the

oxirane ring.

¹H NMR (Proton NMR) Data (Typical Values)
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Ha ~2.75 dd J_ac ≈ 4.0, J_ab ≈ 2.5

Hb ~2.45 dd J_bc ≈ 5.5, J_ab ≈ 2.5

Hc ~2.90 m -

-CH₂- (adjacent to

epoxide)
~1.50 m -

-(CH₂)₆- ~1.2-1.4 m -

-CH₃ ~0.88 t J ≈ 7.0

Note: The chemical shifts for the epoxide protons (Ha, Hb, Hc) typically appear in the range of

2.5 to 3.5 ppm.[1] The values presented are typical for terminal epoxides and are based on

general spectroscopic principles and data for analogous compounds. Precise values can vary

based on solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR) Data (Typical Values)

Carbon Chemical Shift (δ, ppm)

C1 (CH₂) ~47.1

C2 (CH) ~52.4

C3 ~32.5

C4-C9 ~22.7-31.9

C10 ~14.1

Note: The carbon atoms of the epoxide ring typically resonate in the range of 40-60 ppm.[2]

The provided data represents typical values for terminal epoxides.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic absorptions for the epoxide ring are key identifiers for 1,2-Epoxydecane.

Characteristic IR Absorption Bands

Vibrational Mode Frequency (cm⁻¹) Intensity

Asymmetric C-O-C Stretch 950 - 810 Strong

Symmetric Ring Breathing 1280 - 1230 Medium to Strong

Symmetric C-O-C Stretch 880 - 750 Strong

C-H Stretch (epoxide ring) ~3050 Medium

Note: These characteristic vibrational frequencies are indicative of the three-membered ether

ring structure of the epoxide.[3][4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

Major Mass Spectrometry Peaks (Electron Ionization)

m/z Relative Intensity (%)

71 99.99

41 93.64

43 92.97

55 91.90

58 80.46

Note: The data represents the top 5 peaks from the mass spectrum of 1,2-Epoxydecane.[5]

The molecular ion peak (M⁺) for 1,2-Epoxydecane would be at m/z 156.27.
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Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above. These protocols are intended as a general guide and may be adapted based on the

specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

For ¹H NMR, dissolve 5-10 mg of 1,2-Epoxydecane in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

For ¹³C NMR, a more concentrated solution of 20-50 mg in 0.6-0.7 mL of deuterated

solvent is recommended.

Ensure the sample is fully dissolved and the solution is homogeneous. Add a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument Parameters:

¹H NMR:

Spectrometer frequency: 300-600 MHz.

Number of scans: 8-16.

Relaxation delay: 1-5 seconds.

Spectral width: -2 to 12 ppm.

¹³C NMR:

Spectrometer frequency: 75-150 MHz.

Technique: Proton-decoupled.

Number of scans: 128-1024 (or more for dilute samples).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1346635?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Relaxation delay: 2-5 seconds.

Spectral width: 0 to 220 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift axis using the TMS signal.

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy
Sample Preparation:

As 1,2-Epoxydecane is a liquid at room temperature, the simplest method is to place a

drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl)

salt plates to create a thin film.

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a

small drop of the sample directly onto the ATR crystal.

Data Acquisition:

Record a background spectrum of the empty sample holder or clean ATR crystal.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add 16-32 scans to improve the signal-to-noise ratio.

The final spectrum is typically presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Data Analysis:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1346635?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identify the characteristic absorption bands for the epoxide functional group as well as

other expected vibrations (e.g., C-H stretches of the alkyl chain).

Mass Spectrometry (MS)
Sample Introduction:

For a volatile compound like 1,2-Epoxydecane, Gas Chromatography-Mass Spectrometry

(GC-MS) is a suitable method.

Inject a dilute solution of the sample (e.g., in dichloromethane or hexane) into the GC

system. The GC column will separate the compound from any impurities before it enters

the mass spectrometer.

Ionization and Analysis:

Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for generating

fragment ions and creating a characteristic mass spectrum.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the

ions based on their mass-to-charge ratio (m/z).

Data Acquisition and Analysis:

Acquire the mass spectrum over a suitable m/z range (e.g., 30-200 amu).

Identify the molecular ion peak (if present) and analyze the fragmentation pattern to

confirm the structure. The fragmentation pattern can be compared to a library of known

spectra for confirmation.

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 1,2-Epoxydecane.
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General Spectroscopic Analysis Workflow

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Pure Compound
(1,2-Epoxydecane)

Dissolution in
Deuterated Solvent (NMR)

or Neat/Thin Film (IR)

NMR/IR Path

Dilution & Injection
(GC-MS)

MS Path

NMR Spectrometer
(¹H & ¹³C) FT-IR Spectrometer GC-MS System

Fourier Transform,
Phasing, Baseline Correction

Background Subtraction,
Peak Identification

Library Search,
Fragmentation Analysis

Structural Elucidation
& Confirmation

Click to download full resolution via product page

A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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